molecular formula C14H21N3O3S B2555144 1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 898137-79-6

1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B2555144
CAS No.: 898137-79-6
M. Wt: 311.4
InChI Key: CYKDMJIPVXBQSX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide involves several steps. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved depend on the specific biological context and the target proteins.

Comparison with Similar Compounds

1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide can be compared with other similar compounds, such as:

Biological Activity

1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₁N₃O₃S
  • Molecular Weight : 311.40 g/mol
  • CAS Number : 898137-79-6
  • IUPAC Name : 1-(2,4-dimethylphenyl)sulfonylpiperidine-4-carbohydrazide

The compound features a piperidine ring substituted with a sulfonyl group and a carbohydrazide moiety, which contributes to its biological activity.

This compound exhibits its biological effects primarily through interaction with specific proteins and enzymes. The sulfonyl group enhances binding affinity to various molecular targets, potentially leading to enzyme inhibition or modulation of protein functions.

Pharmacological Effects

Research indicates that compounds structurally related to 1-[(2,4-Dimethylphenyl)sulfonyl]piperidine derivatives are associated with several pharmacological activities:

  • Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Enzyme Inhibition : Studies on related piperidine derivatives demonstrate inhibition of key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and urinary tract infections respectively.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential in cancer chemotherapy.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxamideStructureAntibacterial and anticancer
1-(4-Chlorophenyl)sulfonylpiperidine derivativesStructureAntibacterial and enzyme inhibition

Study on Antibacterial Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial activity of synthesized piperidine derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition against Salmonella Typhi and Pseudomonas aeruginosa, highlighting their potential in treating bacterial infections .

Enzyme Inhibition Research

Research focusing on enzyme inhibition demonstrated that piperidine-based compounds effectively inhibited AChE activity. This suggests their potential use in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .

Anticancer Activity Evaluation

In vitro studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structural features to this compound were tested against A431 and HT29 cell lines, revealing IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-10-3-4-13(11(2)9-10)21(19,20)17-7-5-12(6-8-17)14(18)16-15/h3-4,9,12H,5-8,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKDMJIPVXBQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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